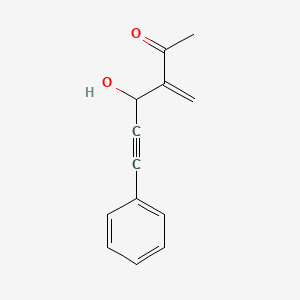
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one is an organic compound with a complex structure that includes hydroxyl, methylidene, phenyl, and alkyne functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as phenylacetylene and acetylacetone. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be used for hydrogenation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a diketone, while reduction of the alkyne group may produce an alkene or alkane derivative.
Applications De Recherche Scientifique
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound can be explored for its pharmacological properties and potential use in drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one: Unique due to its combination of functional groups.
Phenylacetylene: Contains a phenyl and alkyne group but lacks the hydroxyl and methylidene groups.
Acetylacetone: Contains a diketone structure but lacks the phenyl and alkyne groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
596135-75-0 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
4-hydroxy-3-methylidene-6-phenylhex-5-yn-2-one |
InChI |
InChI=1S/C13H12O2/c1-10(11(2)14)13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1H2,2H3 |
Clé InChI |
WZTPOWWQNOUWAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C)C(C#CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


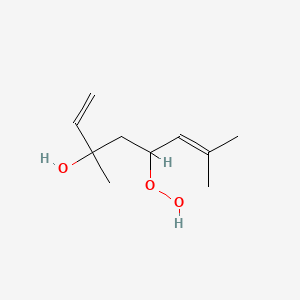
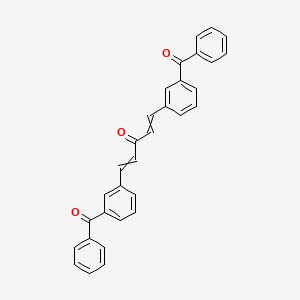
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
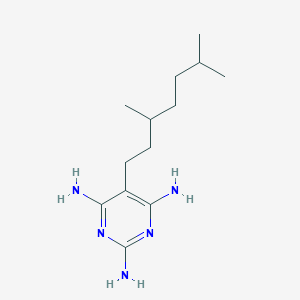

![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
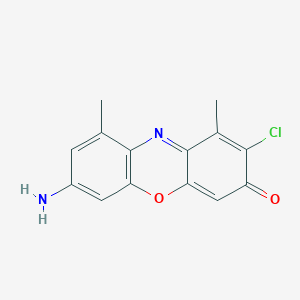
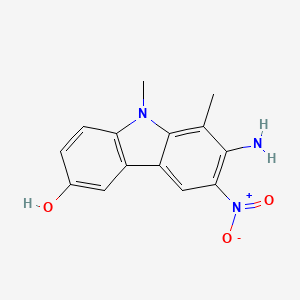
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
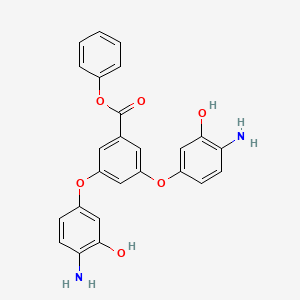

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)
